molecular formula C23H23N5O3 B10872484 2-(3,4-dimethoxybenzyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxybenzyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10872484
M. Wt: 417.5 g/mol
InChI Key: OOAFUWAQCIEHST-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with dimethoxybenzyl and furylmethyl substituents, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where the benzyl group is introduced using reagents like benzyl halides in the presence of a base.

    Attachment of the Furylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction using furylmethyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the furylmethyl group, converting it to a more saturated form.

    Substitution: The benzyl and furylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolo[1,5-c]pyrimidine derivatives in various chemical reactions.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. Its unique structure might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxybenzyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the furylmethyl group, which may affect its reactivity and biological activity.

    7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the dimethoxybenzyl group, potentially altering its chemical properties and applications.

Uniqueness

This detailed overview highlights the significance of 2-(3,4-DIMETHOXYBENZYL)-7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE in scientific research and its potential applications

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H23N5O3/c1-14-15(2)27(12-17-6-5-9-31-17)22-21(14)23-25-20(26-28(23)13-24-22)11-16-7-8-18(29-3)19(10-16)30-4/h5-10,13H,11-12H2,1-4H3

InChI Key

OOAFUWAQCIEHST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CC5=CC=CO5)C

Origin of Product

United States

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